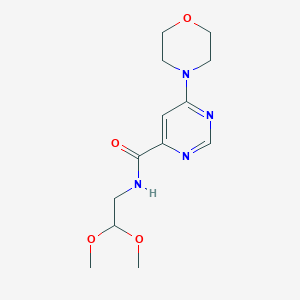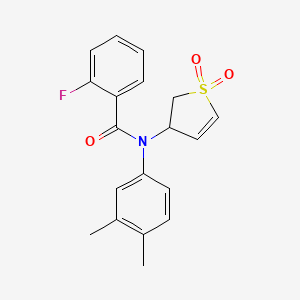![molecular formula C14H11N3OS2 B2397748 3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide CAS No. 478063-22-8](/img/structure/B2397748.png)
3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-pyrrol-1-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide is a complex organic compound that features a pyrrole ring, a thiophene ring, and a hydrazide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-1-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Formation of the Hydrazide Group: This involves the reaction of a carboxylic acid derivative with hydrazine or a hydrazine derivative.
Condensation Reaction: The final step involves the condensation of the pyrrole and thiophene derivatives with the hydrazide group under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the hydrazide group, converting it to an amine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound can be used as a probe or reagent in various biological assays and studies.
作用機序
The mechanism of action of 3-(1H-pyrrol-1-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 3-(1H-pyrrol-2-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide
- 3-(1H-pyrrol-3-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide
Uniqueness
The unique combination of the pyrrole and thiophene rings with the hydrazide group in 3-(1H-pyrrol-1-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide provides it with distinct chemical properties and potential biological activities that may not be present in similar compounds.
特性
CAS番号 |
478063-22-8 |
|---|---|
分子式 |
C14H11N3OS2 |
分子量 |
301.4 g/mol |
IUPAC名 |
3-pyrrol-1-yl-N-[(E)-thiophen-2-ylmethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H11N3OS2/c18-14(16-15-10-11-4-3-8-19-11)13-12(5-9-20-13)17-6-1-2-7-17/h1-10H,(H,16,18)/b15-10+ |
InChIキー |
VLIXWSAXCYRWFX-XNTDXEJSSA-N |
SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=CC=CS3 |
異性体SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)N/N=C/C3=CC=CS3 |
正規SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=CC=CS3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B2397678.png)




![methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2397687.png)

